![molecular formula C24H23F3N4O2 B2485284 1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide CAS No. 1116045-14-7](/img/structure/B2485284.png)
1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves various chemical reactions, highlighting the complexity and diversity of methods used to create these compounds. For instance, substituted pyrimidin-2-yl benzamide derivatives have been synthesized through reactions between substituted amines and bromomethyl benzoyl bromide, showcasing a type of aldol condensation reaction (Laxmi, Ravi, & Nath, 2019). Such methodologies might be relevant to the synthesis of the target compound, underscoring the importance of specific reactants and conditions in obtaining desired pyrimidine structures.
Molecular Structure Analysis
The molecular structure of similar compounds, such as benzodifuranyl and pyrimidine derivatives, has been elucidated using various analytical techniques including IR, NMR, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, which are crucial for understanding the compound's reactivity and properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Reactions and Properties
The chemical behavior of pyrimidine and piperidine derivatives, including their interactions and reactivity with other molecules, has been extensively studied. For example, the synthesis of novel piperidine derivatives and their evaluation for anti-acetylcholinesterase activity demonstrate the compound's potential interactions and its functional groups' reactivity (Sugimoto et al., 1990).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as their solubility, melting points, and crystalline structure, offer valuable information for understanding how the compound behaves under different conditions. The physical properties are often determined through experimental measurements and can influence the compound's application and stability.
Chemical Properties Analysis
The chemical properties of such molecules, including their acidity, basicity, and reactivity towards various chemical agents, are essential for predicting how the compound might be used in further chemical reactions or in potential applications. Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provide insights into the chemical properties and how substituents affect the molecule's overall reactivity (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar structural frameworks have been investigated for their anti-inflammatory and analgesic activities. For example, novel heterocyclic compounds synthesized from visnaginone and khellinone exhibited significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, suggesting their potential as leads for developing new therapeutic agents in this area (Abu‐Hashem et al., 2020).
Histamine H3 Receptor Ligands
Research into 2-aminopyrimidines has shown the potential for high affinity and selectivity towards histamine H3 receptors, indicating the possibility of developing new treatments for disorders related to the central nervous system. This highlights the role of pyrimidine derivatives in targeting specific receptors for therapeutic purposes (Sadek et al., 2014).
Antioxidant and Antinociceptive Activities
Studies have demonstrated that phenoxy acetyl carboxamides exhibit significant antioxidant and antinociceptive activities, suggesting their utility in developing treatments for oxidative stress and pain management. The ability of these compounds to scavenge free radicals and inhibit pain signals offers a pathway for the creation of new therapeutic agents (Manjusha et al., 2022).
Soluble Epoxide Hydrolase Inhibitors
The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase illustrates the compound's potential in addressing cardiovascular diseases and inflammatory disorders. These findings underscore the importance of the triazine heterocycle for high potency and selectivity, which could be relevant for the chemical (Thalji et al., 2013).
Antibacterial and Antifungal Agents
Compounds with structural features similar to 1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. The efficacy of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlights their potential in the development of new antibacterial and antifungal agents (Laxmi et al., 2019).
Eigenschaften
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)20-9-5-4-6-18(20)15-28-23(32)17-10-12-31(13-11-17)21-14-22(30-16-29-21)33-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGYUMGERUUQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2C(F)(F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)
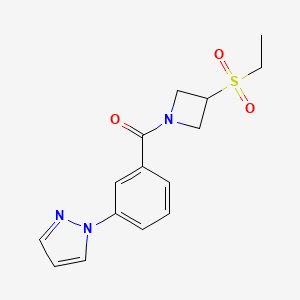
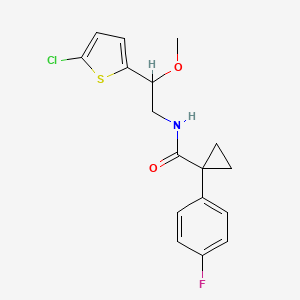
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)
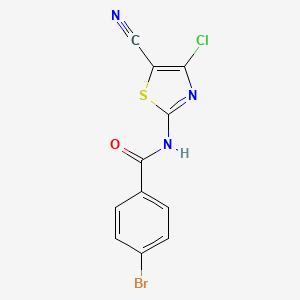
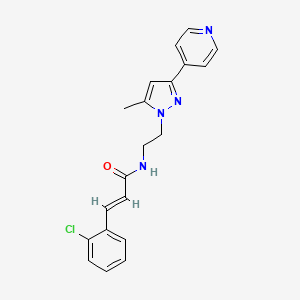
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)
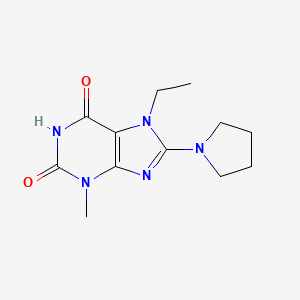
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)